4-ethoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
4-ethoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a methylphenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and a palladium catalyst.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with an ethoxy-substituted benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-ethoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(3-methylphenyl)benzamide
- 4-ethoxy-3-methyl-N-[(4-methylphenyl)methyl]benzamide
- 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
Uniqueness
4-ethoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-ethoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C18H17N3O2S/c1-3-23-15-10-8-14(9-11-15)17(22)20-18-19-16(21-24-18)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,19,20,21,22) |
InChI Key |
ZQIXELPTGIDHSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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